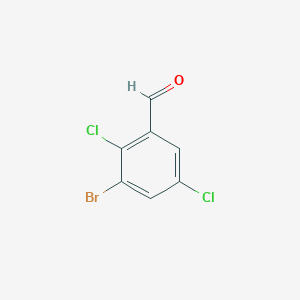
3-Bromo-2,5-dichlorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-2,5-dichlorobenzaldehyde” is a chemical compound with the CAS Number: 1823608-01-0 . It has a molecular weight of 253.91 .
Molecular Structure Analysis
The molecular formula of “this compound” is CHBrClO . Its average mass is 253.908 Da and its monoisotopic mass is 251.874420 Da .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.8±0.1 g/cm^3 . Its boiling point is 294.8±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.4±3.0 kJ/mol . The flash point is 132.1±25.9 °C . The index of refraction is 1.634 . The molar refractivity is 50.5±0.3 cm^3 .
科学的研究の応用
Organic and Coordination Chemistry
- 3-Bromo-2,5-dichlorobenzaldehyde is utilized in the synthesis of heteroditopic ligands for binding metal salts. This is achieved through a one-pot halomethylation process, which serves as a flexible method to attach functional arms to salicylaldehydes, thereby enhancing their applications in coordination chemistry (Wang et al., 2006).
Crystallography and Structural Analysis
- The compound has been used in the synthesis of various structural molecules. For instance, (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide was synthesized using 2,4-dichlorobenzaldehyde and 3-bromobenzohydrazide. The structure was studied for its hydrogen bonding patterns, contributing to our understanding of molecular interactions and crystallography (Cao, 2009).
Computational Chemistry
- Computational studies have explored the synthesis and properties of compounds involving this compound. For example, new unsymmetric bishydrazone derivatives were synthesized and characterized using various spectroscopic methods and computational tools. This research aids in understanding the molecular properties and stability of such compounds (Kaya et al., 2021).
Supramolecular Chemistry
- The compound is also significant in the study of supramolecular structures. Research on isomeric phenylhydrazones of 3-bromo-5-nitrosalicylaldehyde revealed insights into their hydrogen bonding and molecular packing, highlighting the significance of such compounds in supramolecular chemistry (Gomes et al., 2013).
Safety and Hazards
特性
IUPAC Name |
3-bromo-2,5-dichlorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQXLCZBCGWOPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)




![4-(1-(2-(2,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2418421.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2418425.png)




![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)
